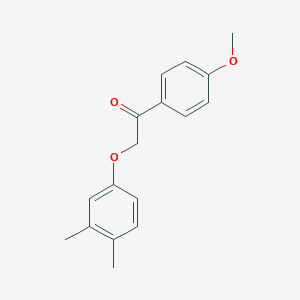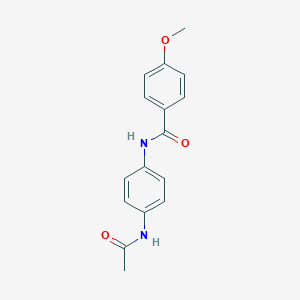
2-((2-Methyl-4-nitrophenyl)(propionyl)carbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methyl-4-nitrophenyl)(propionyl)carbamoyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a nitrophenyl group, and a propionyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-4-nitrophenyl)(propionyl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the nitration of a methyl-substituted benzene ring to introduce the nitro group. This is followed by acylation to add the propionyl group. The final step involves the formation of the carbamoyl group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methyl-4-nitrophenyl)(propionyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
2-((2-Methyl-4-nitrophenyl)(propionyl)carbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-4-nitrophenyl)(propionyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitrophenylpropionic acid
- 2-Methyl-4-nitrophenylcarbamic acid
- 2-Propionyl-4-nitrophenylbenzoic acid
Uniqueness
2-((2-Methyl-4-nitrophenyl)(propionyl)carbamoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and carbamoyl groups allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C18H16N2O6 |
|---|---|
Molecular Weight |
356.3g/mol |
IUPAC Name |
2-[(2-methyl-4-nitrophenyl)-propanoylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O6/c1-3-16(21)19(15-9-8-12(20(25)26)10-11(15)2)17(22)13-6-4-5-7-14(13)18(23)24/h4-10H,3H2,1-2H3,(H,23,24) |
InChI Key |
CUNXKLKRARPUTB-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])C)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])C)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-CHLOROPHENYL)-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE](/img/structure/B386368.png)
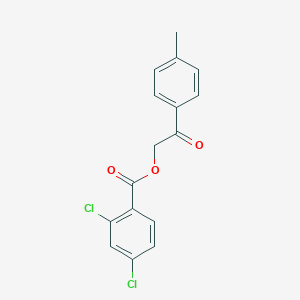
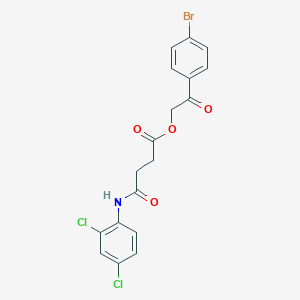
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B386374.png)
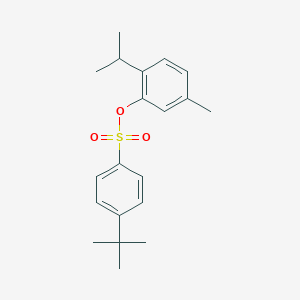

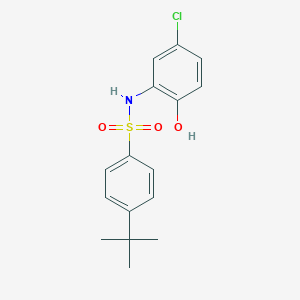
![2-methoxy-N-{4-[(2-methoxybenzoyl)amino]butyl}benzamide](/img/structure/B386380.png)
